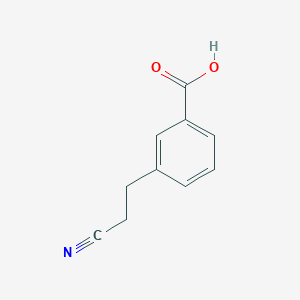

3-(2-Cyanoethyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-(2-cyanoethyl)benzoic acid |

InChI |

InChI=1S/C10H9NO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,2,4H2,(H,12,13) |

InChI Key |

IDVULTCAKXMTQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Cyanoethyl Benzoic Acid

Established Synthetic Routes and Procedural Variations

Established methods for synthesizing 3-(2-Cyanoethyl)benzoic acid often rely on well-understood organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

A common strategy for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. One documented approach begins with a 2-chlorobenzoic acid metal salt as the starting material. google.com This method is considered economically viable and industrially applicable. google.com The synthesis of 3-(1-cyanoalkyl)benzoic acid, a closely related compound, is an important intermediate in the production of the anti-inflammatory drug Ketoprofen. google.com

Another multi-step pathway to a related compound, 3-(1-Cyanoethyl)benzoyl chloride, starts with 3-chlorobenzoic acid. This undergoes sequential transformations, including reaction with propionitrile (B127096) in the presence of a strong base like sodium hydride, to introduce the cyanoethyl group. smolecule.com The resulting intermediate is then treated with thionyl chloride. smolecule.com

A preparation method for ketoprofen, which involves this compound as an intermediate, starts with 3-cyanomethyl methyl benzoate. google.com This undergoes a series of reactions including methylation, hydrolysis, and chloroformylation to yield the desired product with high purity and a yield greater than 90%. google.com

A different approach utilizes m-toluic acid as the initial raw material. google.com This is converted to an acyl chloride, which then undergoes chlorination, esterification, and finally cyanation to produce methyl 3-(1-cyanoethyl)benzoate.

| Starting Material | Key Intermediates | Final Product Application | Reference |

| 2-Chlorobenzoic acid metal salt | 3-(1-Cyanoalkyl)benzoic acid | Intermediate for Ketoprofen | google.com |

| 3-Chlorobenzoic acid | (3-Carboxyphenyl)propionitrile, (3-Chlorocarbonylphenyl)propionitrile | Precursor to 3-(1-Cyanoethyl)benzoyl chloride | smolecule.com |

| 3-Cyanomethyl methyl benzoate | 3-(1-Cyanoethyl)methyl benzoate, 3-(1-Cyanoethyl)benzoyl chloride | Synthesis of Ketoprofen | google.com |

| m-Toluic acid | m-Toluoyl chloride, m-Chloromethyl benzoyl chloride, Ester compound | Synthesis of methyl 3-(1-cyanoethyl)benzoate | google.com |

The functionalization of carboxylic acids is a key step in many synthetic routes. For instance, in the synthesis of this compound, the carboxylic acid group can be protected as a methyl ester to prevent unwanted side reactions during other synthetic steps. vulcanchem.com This esterification is often achieved by reacting the benzoic acid derivative with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically stirred at an elevated temperature for several hours to achieve a high yield. Subsequent hydrolysis of the ester group regenerates the carboxylic acid functionality. rsc.org

The introduction of the cyano group is a critical transformation in the synthesis of this compound. tcichemicals.com This functional group is a strong electron-withdrawing group and serves as a versatile synthetic handle that can be converted into other functional groups like carboxylic acids, amides, or amines. tcichemicals.com

Historically, cyanation reactions have utilized toxic reagents like potassium cyanide or copper cyanide. tcichemicals.com For example, a traditional method for synthesizing the related compound 3-(1-cyanoethyl)benzoic acid involved the reaction of methyl 3-(chloromethyl)benzoate (B8533320) with sodium cyanide. However, modern methods have focused on the development of safer and more efficient cyanating agents and catalytic systems. tcichemicals.comnumberanalytics.com

Recent advancements include the use of palladium catalysts with various cyanating reagents. tcichemicals.com Alternative cyanide sources such as benzyl (B1604629) thiocyanate, ethyl cyanoacetate, tert-butyl isocyanide, and acetone (B3395972) cyanohydrin have also been employed for direct cyanation. tcichemicals.com The reaction of a 2-chlorobenzoic acid metal salt with an alkylnitrile like propionitrile in liquid ammonia (B1221849) with sodium amide is another method to introduce the cyanoethyl group. google.com

| Cyanation Method | Reagents | Key Features | Reference |

| Nucleophilic Substitution | Alkyl halide and potassium cyanide | Traditional method | tcichemicals.com |

| Sandmeyer/Rosenmund-von Braun | Copper cyanide | Long-standing methods | tcichemicals.com |

| Palladium-Catalyzed Cyanation | Palladium catalyst and various cyanating reagents | Modern, more efficient method | tcichemicals.com |

| Reaction with Alkylnitrile | 2-Chlorobenzoic acid metal salt, alkylnitrile, sodium amide, liquid ammonia | Specific for 3-(1-cyanoalkyl)benzoic acid synthesis | google.com |

Carboxylic Acid Functionalization Approaches

Development of Advanced and Sustainable Synthetic Strategies

In line with the growing emphasis on environmentally friendly chemical processes, recent research has focused on developing more advanced and sustainable methods for synthesizing this compound and related compounds.

Catalyst-mediated reactions play a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the context of this compound synthesis, catalysts are employed in various steps, including cyanation and cross-coupling reactions. numberanalytics.com Transition metal catalysts, particularly those based on palladium and nickel, are frequently used for cross-coupling reactions to form carbon-carbon bonds. numberanalytics.com

For example, the synthesis of 3-cyanobenzoic acid, a related compound, can be achieved by reacting 3-cyano toluene (B28343) with chlorine gas in a reactor, followed by an oxidation reaction using hydrogen peroxide with vanadyl sulfate (B86663) and sodium tungstate (B81510) as catalysts. google.com

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govindianchemicalsociety.com In the synthesis of this compound and its precursors, several green approaches have been explored.

One such approach is the use of safer solvents and reaction conditions. indianchemicalsociety.com For instance, the synthesis of methyl 3-(cyanomethyl)benzoate, a precursor, has been optimized to be more environmentally friendly by using a recyclable solvent and aiming for a high-yield, low-cost process suitable for industrial production. google.com This synthesis starts from m-toluic acid and involves an acylation reaction with thionyl chloride, followed by chlorination, esterification with methanol, and finally cyanation. google.com The use of microwave irradiation has also been investigated to improve reaction efficiency and reduce reaction times. google.comnih.gov For example, the reaction of 3-chlorobenzoic acid with sodium cyanide in N-methylpyrrolidone under microwave irradiation for just 10 minutes can produce 3-cyanobenzoic acid in a 99% yield. google.com

Another green chemistry approach involves the use of renewable feedstocks and energy-efficient processes. indianchemicalsociety.com The Solar Thermal Electrochemical Process (STEP) has been demonstrated for the synthesis of benzoic acid from toluene, driven entirely by solar energy. rsc.org This process uses solar heat to lower the required electrolysis voltage and improve reaction kinetics, while solar electricity drives the reaction. rsc.org

Based on the available scientific literature, detailed synthetic methodologies focusing specifically on "this compound" are not extensively reported. Information is more readily available for its isomer, 3-(1-Cyanoethyl)benzoic acid. The synthesis of this compound would likely involve standard organic chemistry transformations, but specific data regarding process optimization and chemo- and regioselectivity for this particular compound is not present in the provided search results.

General chemical principles suggest that the synthesis could potentially be achieved through methods like the Heck reaction between a 3-halobenzoic acid derivative and acrylonitrile, or via a Michael addition of a cyanide source to a 3-vinylbenzoic acid derivative. However, without specific examples and research findings, a detailed discussion on process optimization and selectivity remains speculative.

Therefore, it is not possible to provide a scientifically accurate article on the requested topics of "Process Optimization for Enhanced Yields and Purity" and "Chemo- and Regioselectivity in Synthesis" for this compound based on the current information.

Derivatization and Structural Transformations of 3 2 Cyanoethyl Benzoic Acid

Synthesis of Ester and Amide Analogues

The carboxylic acid functionality of 3-(2-Cyanoethyl)benzoic acid readily undergoes esterification and amidation reactions to produce a variety of analogues. cymitquimica.com

Esterification: The synthesis of ester analogues, such as methyl 3-(1-cyanoethyl)benzoate, is commonly achieved through acid-catalyzed esterification. For instance, reacting 3-(1-cyanoethyl)benzoic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding methyl ester. A typical procedure involves stirring a solution of the acid in methanol with concentrated sulfuric acid at elevated temperatures, followed by neutralization and extraction to isolate the ester product.

Amidation: The formation of amide analogues involves the reaction of this compound or its activated derivatives with amines. The carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide bond. For example, N-(2-Cyanoethyl)-3-phenylpropanamide can be synthesized by coupling the corresponding acid with 3-aminopropionitrile using coupling agents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.org Lipase-catalyzed amidation has also been explored for the synthesis of amides from esters. thieme-connect.de

Table 1: Synthesis of Ester and Amide Analogues

| Derivative | Reactants | Reagents/Catalyst | Product |

|---|---|---|---|

| Ester | 3-(1-Cyanoethyl)benzoic acid, Methanol | Sulfuric acid | Methyl 3-(1-cyanoethyl)benzoate |

| Amide | 3-Phenylpropanoic acid, 3-Aminopropionitrile | EDCI, HOBt, DIEA | N-(2-Cyanoethyl)-3-phenylpropanamide acs.org |

Chemical Modifications of the Cyanoethyl Substituent

The cyanoethyl group presents a reactive site for various chemical modifications, including reductions, hydrolytic transformations, and nucleophilic additions. cymitquimica.com

Reduction: The nitrile group can be reduced to a primary amine. numberanalytics.com A common method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.org This reduction provides a pathway to aminoethyl-substituted benzoic acid derivatives. Alternatively, reduction with diisobutylaluminium hydride (DIBALH) can yield an aldehyde. libretexts.org

Hydrolysis: The cyano group can be hydrolyzed to either a carboxylic acid or an amide under different reaction conditions. numberanalytics.com Acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid, a reaction that proceeds through an intermediate amide. libretexts.org Milder acidic conditions can be employed to favor the formation of the amide. numberanalytics.com Enzymatic hydrolysis using nitrilase offers a selective method for converting nitriles to amides or carboxylic acids. researchgate.net

Table 2: Nitrile Group Modifications

| Transformation | Reagent/Conditions | Product Functional Group |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary amine libretexts.org |

| Reduction | Diisobutylaluminium hydride (DIBALH) | Aldehyde libretexts.org |

| Hydrolysis | Acid or Base | Carboxylic acid libretexts.org |

| Hydrolysis | Mild acid or Nitrilase | Amide numberanalytics.comresearchgate.net |

The carbon-nitrogen triple bond of the cyano group is susceptible to nucleophilic attack. numberanalytics.com For example, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. The cyano group's electron-withdrawing nature facilitates these additions. numberanalytics.com

Nitrile Group Reductions and Hydrolytic Transformations

Reactivity and Derivatization of the Carboxylic Acid Functional Group

The carboxylic acid group is a key site for derivatization, participating in acid-catalyzed reactions and forming reactive intermediates like acyl halides and anhydrides.

In the presence of an acid catalyst, the carboxylic acid group can react with nucleophiles. A notable example is the acid-catalyzed esterification with alcohols, as previously discussed. The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. msu.edu

Acyl Halides: this compound can be converted to its corresponding acyl chloride, a highly reactive intermediate. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.compressbooks.pub For instance, 3-(1-cyanoethyl)benzoyl chloride is prepared by treating 3-(1-cyanoethyl)benzoic acid with thionyl chloride. google.com Acyl halides are valuable precursors for the synthesis of esters, amides, and anhydrides. smolecule.comlibretexts.org

Anhydrides: Acid anhydrides can be synthesized from the corresponding carboxylic acid. One method involves the reaction of an acyl chloride with a carboxylate salt. libretexts.org Symmetrical anhydrides can be formed by reacting two molecules of the carboxylic acid, often through dehydration at high temperatures, although this is more common for dicarboxylic acids forming cyclic anhydrides. pressbooks.pub The reaction of an acyl chloride with a carboxylic acid can also produce an anhydride. pressbooks.pub

Table 3: Derivatization of the Carboxylic Acid Group

| Derivative | Reagent | Key Features |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | Highly reactive intermediate for synthesis of esters, amides, etc. smolecule.compressbooks.pub |

| Acid Anhydride | Acyl chloride + Carboxylate | Can be symmetrical or unsymmetrical. libretexts.org |

Acid-Catalyzed Reactions

Aromatic Ring Functionalization and Substitution Chemistry

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are dictated by the electronic properties of the two substituents already present on the benzene (B151609) ring: the carboxylic acid group (-COOH) and the 2-cyanoethyl group (-CH₂CH₂CN).

Both the carboxylic acid and the cyanoethyl groups are electron-withdrawing. The carboxylic acid group deactivates the aromatic ring towards electrophilic attack due to the electron-withdrawing nature of the carbonyl and hydroxyl moieties. doubtnut.com Similarly, the cyano group (-CN) is strongly electron-withdrawing. Consequently, the benzene ring in this compound is significantly deactivated compared to benzene itself, making electrophilic substitution reactions slower and requiring harsher conditions. youtube.com

In terms of directing effects for electrophilic substitution, both the carboxylic acid and the cyanoethyl groups are meta-directors. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions relatively more susceptible to electrophilic attack. doubtnut.comyoutube.com For this compound, the positions meta to the carboxylic acid are positions 5. The positions meta to the cyanoethyl group are positions 5 and 1 (the position of the carboxylic acid). Therefore, incoming electrophiles are expected to substitute at position 5, which is meta to both existing substituents.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and sulfonation. While specific studies detailing these reactions on this compound are not extensively documented in publicly available literature, the expected outcomes can be predicted based on the known chemistry of benzoic acid and related compounds. youtube.comtruman.edu

For instance, the nitration of benzoic acid is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, yielding primarily 3-nitrobenzoic acid. youtube.comtruman.edu A similar outcome would be anticipated for this compound, leading to the introduction of a nitro group at the 5-position. Halogenation, often catalyzed by a Lewis acid, would also be expected to yield the 5-halo derivative. masterorganicchemistry.com

The table below summarizes the expected major products from the electrophilic aromatic substitution of this compound.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Cyanoethyl)-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(2-cyanoethyl)benzoic acid |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-3-(2-cyanoethyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 3-(2-Cyanoethyl)-5-sulfobenzoic acid |

It is important to note that the presence of two deactivating groups makes these reactions challenging, potentially requiring forcing conditions which might lead to lower yields or side reactions.

Stereochemical Control and Chiral Derivative Synthesis

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. The synthesis of chiral derivatives from this achiral precursor would necessitate the introduction of one or more chiral centers through a stereocontrolled reaction.

A review of the available academic literature does not indicate specific studies focused on the stereochemical control or the synthesis of chiral derivatives starting from this compound. Research in related areas has focused on the synthesis and resolution of the isomeric compound, 3-(1-cyanoethyl)benzoic acid, which is a chiral molecule and a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug, Ketoprofen. google.com

In principle, chiral derivatives could be synthesized from this compound through several hypothetical pathways:

Asymmetric functionalization of the ethyl chain: For example, an asymmetric hydroxylation or amination of the ethyl group could introduce a chiral center.

Derivatization of the carboxylic acid with a chiral auxiliary: This would form a diastereomeric mixture that could potentially be separated, or the chiral auxiliary could direct subsequent stereoselective transformations.

Asymmetric hydrogenation of a desaturated derivative: If a double bond were introduced into the cyanoethyl side chain, its asymmetric hydrogenation could create a chiral center.

However, at present, there is a lack of published research detailing the successful application of these or other methods for the stereocontrolled synthesis of chiral derivatives from this compound.

Reaction Mechanisms and Mechanistic Studies Involving 3 2 Cyanoethyl Benzoic Acid

Mechanistic Pathways of Carboxylic Acid Reactions

The carboxylic acid group is a versatile functional group that participates in several fundamental organic reactions, including esterification, conversion to acid chlorides, and decarboxylation.

Fischer Esterification: In the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, 3-(2-Cyanoethyl)benzoic acid can react with an alcohol to form an ester. This process, known as Fischer esterification, is a reversible nucleophilic acyl substitution. libretexts.org The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. libretexts.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. libretexts.org

Conversion to Acid Chlorides: Carboxylic acids are readily converted into more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂). libretexts.org The reaction with this compound proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is replaced by a chloride ion. The mechanism is as follows:

The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate, which is a highly reactive species. libretexts.org This step converts the -OH group into a much better leaving group.

A chloride ion, generated from the thionyl chloride, then acts as a nucleophile and attacks the carbonyl carbon of the acyl chlorosulfite. libretexts.orgyoutube.com

The intermediate collapses, leading to the formation of the acid chloride, sulfur dioxide (SO₂), and a chloride ion.

Decarboxylation: The removal of the carboxyl group from an aromatic ring, known as decarboxylation, is generally a challenging reaction for benzoic acids due to the strength of the sp² C-C bond. nih.gov Conventional methods often require harsh conditions, such as heating with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org In this process, the carboxylic acid is first converted to its sodium salt, which is then heated to eliminate carbon dioxide and produce a carbanion that is subsequently protonated. libretexts.org More modern methods have been developed, such as a copper-catalyzed decarboxylative hydroxylation that proceeds through a radical mechanism via a ligand-to-metal charge transfer (LMCT) process, though this introduces a different functional group in place of the carboxyl. nih.gov For this compound, such a reaction would lead to the formation of 3-(2-cyanoethyl)phenol under specific catalytic conditions.

Elucidation of Nitrile Group Reaction Mechanisms

The cyano group (C≡N) in this compound is a versatile functional handle that can undergo hydrolysis, reduction, and addition reactions.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds via an amide intermediate. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The mechanism starts with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com A water molecule then attacks the carbon, and after a proton transfer and tautomerization, an amide intermediate is formed. libretexts.org Further hydrolysis of the amide, under the same acidic conditions, yields the corresponding carboxylic acid (in this case, 3-(carboxyethyl)benzoic acid) and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org The resulting imidic acid intermediate tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide in the basic solution produces a carboxylate salt and ammonia (B1221849).

Enzymatic Hydrolysis: Nitrilase enzymes can also catalyze the hydrolysis of nitriles. These enzymes have been used as biocatalysts and can serve as a selective route to amides or carboxylic acids under mild conditions. researchgate.netresearchgate.net For example, studies on cobalt-containing nitrile hydratases have shown they can act on substrates like 3-(1-cyanoethyl)benzoic acid, a closely related compound. medchemexpress.com

Reduction to Amines: The nitrile group can be reduced to a primary amine (3-(3-aminopropyl)benzoic acid). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org This forms an imine anion intermediate, which is stabilized by complexation with aluminum. libretexts.org A second hydride ion then adds to the imine carbon, resulting in a dianion. libretexts.orglibretexts.org Subsequent workup with water protonates the dianion to yield the primary amine. libretexts.orgchemguide.co.uk Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can also achieve this reduction. chemguide.co.ukorganic-chemistry.org

Electrophilic Aromatic Substitution Mechanisms on the Benzoic Acid Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The position of substitution is directed by the existing substituents.

Directing Effects: The carboxylic acid group (-COOH) is a powerful deactivating and meta-directing group. youtube.comuci.edu It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. The 2-cyanoethyl group (-CH₂CH₂CN) is an alkyl group, which is typically weakly activating and ortho, para-directing. However, the strong deactivating and meta-directing effect of the carboxylic acid group dominates the reactivity of the ring.

General Mechanism: Electrophilic aromatic substitution proceeds via a two-step mechanism. uci.edu

Formation of the Sigma Complex: An electrophile (E⁺) attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edu For this compound, the attack will preferentially occur at the C-5 or C-4 positions (meta to the -COOH group and ortho or meta to the -CH₂CH₂CN group, respectively).

Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substituted product. uci.edu

For instance, in the nitration of this compound using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is the electrophile. The major product would be 3-(2-Cyanoethyl)-5-nitrobenzoic acid.

Kinetic and Thermodynamic Aspects of Key Transformations

The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific data for this exact molecule is not extensively published, studies on benzoic acid and related nitrile compounds provide valuable insights.

Esterification Kinetics: The esterification of benzoic acid is a well-studied reaction. It is typically first-order with respect to the carboxylic acid. dnu.dp.ua Kinetic studies of the esterification of benzoic acid with various alcohols have determined key parameters.

| Reactant Alcohol | Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) | Source |

|---|---|---|---|---|---|

| Methanol (B129727) | Self-catalyzed | 120 | 44.1 | - | researchgate.net |

| Methanol | Functionalized Silica (B1680970) Gel | 55 - 64.5 | 43.71 ± 0.56 | 51.42 ± 0.64 | researchgate.net |

| 1-Butyl alcohol | p-Toluenesulfonic acid | 92.2 - 116.4 | 58.40 (forward) 57.70 (reverse) | 0.622 | dnu.dp.uaresearchgate.net |

These data indicate that the activation energy for esterification is moderately high, consistent with a multi-step mechanism involving a tetrahedral intermediate. The reaction can be slightly exothermic or endothermic depending on the specific conditions and reactants.

Nitrile Reaction Kinetics: Kinetic studies on the cyanation and hydrolysis of related compounds also provide a basis for understanding the reactivity of the nitrile group. For example, studies on the displacement of ligands by cyanide in complex molecules show that these reactions can proceed through a dissociative (D) mechanism, characterized by positive activation enthalpies and entropies.

| Reacting Complex | Activation Enthalpy (ΔH≠) (kJ mol−1) | Activation Entropy (ΔS≠) (J K−1 mol−1) | Activation Volume (ΔV≠) (cm3 mol−1) | Mechanism | Source |

|---|---|---|---|---|---|

| NCCH₂-13-epiCbl | 83 ± 1 | +77 ± 4 | +13.3 ± 1.0 | Dissociative (D) | rsc.org |

| CN-13-epiCbl | 106 ± 1 | +82 ± 4 | +14.8 ± 0.5 | Dissociative (D) | rsc.org |

The positive activation entropy and volume for these cyanide substitution reactions suggest a mechanism where the rate-determining step involves the dissociation of a ligand, creating a more disordered transition state. rsc.org These parameters are fundamental to understanding the factors that control the speed and outcome of transformations involving the nitrile functionality.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of 3-(2-Cyanoethyl)benzoic acid in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

High-resolution ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provides fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons and the aliphatic protons of the cyanoethyl group. The aromatic region usually shows complex splitting patterns due to the meta-substitution on the benzene (B151609) ring. The protons on the ethyl chain appear as two triplets, a result of the coupling between the adjacent methylene (B1212753) groups. The acidic proton of the carboxyl group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. This includes the carboxyl carbon, the nitrile carbon, the quaternary aromatic carbons, the protonated aromatic carbons, and the two aliphatic carbons of the ethyl chain. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12.0-13.0 (broad s) | ~167.0 |

| Aromatic C-H | ~7.5-8.2 (m) | ~129.0-135.0 |

| Aromatic C-COOH | --- | ~131.0 |

| Aromatic C-CH₂ | --- | ~142.0 |

| -CH₂-Ar | ~3.1 (t) | ~36.0 |

| -CH₂-CN | ~2.8 (t) | ~18.0 |

| Nitrile (-CN) | --- | ~119.0 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard (e.g., TMS). The exact values can vary slightly depending on the solvent and experimental conditions. 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

To unambiguously assign the signals and confirm the connectivity of the atoms, several two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the two triplet signals of the ethyl group (-CH₂CH₂CN), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the aliphatic proton signals to their respective carbon signals in the ethyl chain.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly bonded. This can provide further confirmation of the substitution pattern on the aromatic ring.

While less common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the bulk, crystalline form of this compound. This technique can be used to study polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions in the solid state. It is particularly useful when the compound is insoluble or to analyze the material in its final, solid form.

Advanced Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₀H₉NO₂. This is a critical step in verifying the identity of the compound.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which contains a carboxylic acid group.

ESI-MS: In negative ion mode, ESI-MS will typically show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ may be observed. The technique allows for the accurate determination of the molecular weight. Analysis of the fragmentation pattern, often induced by collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), can provide structural information. Common fragmentation pathways might include the loss of water (H₂O) or the cleavage of the ethyl chain.

Table 2: Representative Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed Ion | m/z (Mass-to-Charge Ratio) | Information Provided |

| HRMS | Negative | [M-H]⁻ | Calculated: 174.0555 | Exact mass confirms the elemental composition (C₁₀H₈NO₂⁻). |

| ESI-MS | Negative | [M-H]⁻ | 174.1 | Molecular weight confirmation. |

| ESI-MS | Positive | [M+H]⁺ | 176.1 | Molecular weight confirmation. |

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity

Upon ionization, typically by electrospray ionization (ESI) in negative mode to form the [M-H]⁻ ion or in positive mode to form the [M+H]⁺ ion (exact mass: 175.0633 Da), the molecule undergoes collision-induced dissociation (CID). nih.gov The resulting fragmentation provides a roadmap of the molecule's structural components.

Key fragmentation pathways for the molecular ion ([C₁₀H₉NO₂]⁺˙, m/z = 175) would likely involve cleavages characteristic of the carboxylic acid and the cyanoethyl side chain. The primary fragmentations anticipated for benzoic acid derivatives include the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, and the loss of the entire carboxyl group (•COOH, 45 Da). docbrown.info The presence of the cyanoethyl substituent introduces additional fragmentation routes.

A plausible fragmentation cascade would help confirm the connectivity between the ethyl group, the cyano group, and the benzoic acid core. For example, a characteristic loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement from the ethyl bridge, or the loss of the entire cyanoethyl group, would be diagnostic.

Table 1: Predicted MS/MS Fragmentation of this compound (m/z = 175)

| Predicted m/z | Predicted Ion Structure | Neutral Loss | Fragmentation Pathway |

| 158 | [M - OH]⁺ | 17 Da (•OH) | Cleavage of the C-OH bond of the carboxylic acid. |

| 148 | [M - HCN]⁺˙ | 27 Da (HCN) | Loss of hydrogen cyanide from the cyanoethyl group. |

| 130 | [M - COOH]⁺ | 45 Da (•COOH) | Cleavage of the C-C bond between the ring and the carboxyl group. |

| 121 | [M - C₂H₄O₂]⁺˙ | 54 Da (C₂H₄O₂) | Loss of the cyanoethyl group. |

| 105 | [C₇H₅O]⁺ | 70 Da (C₃H₄N•) | Loss of the hydroxyl radical followed by the cyanoethyl radical. |

| 77 | [C₆H₅]⁺ | 98 Da (C₄H₄NO₂) | Loss of the carboxyl and cyanoethyl groups. |

This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. The spectra reveal the characteristic vibrational modes of the bonds present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by features from the carboxylic acid group, the nitrile, and the substituted benzene ring. A key feature of carboxylic acids is the formation of hydrogen-bonded dimers in the solid state, which significantly influences the vibrational frequencies. spectroscopyonline.com

O-H Stretch: A very broad and intense absorption band is predicted from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂-CH₂- group are expected in the 2960-2850 cm⁻¹ region.

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile functional group is expected in the range of 2250-2210 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the conjugated carboxylic acid dimer is predicted between 1710 cm⁻¹ and 1680 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretches: Multiple bands of variable intensity in the 1610-1450 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.

C-O Stretch and O-H Bend: The C-O stretching vibration, coupled with the in-plane O-H bending mode, should produce a strong band between 1320 cm⁻¹ and 1210 cm⁻¹. spectroscopyonline.com

O-H Out-of-Plane Bend: A broad band of medium intensity centered near 920 cm⁻¹ is attributable to the out-of-plane O-H bend, another hallmark of a dimeric carboxylic acid. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile (C≡N) stretch is expected to be a strong and sharp Raman band. chemicalbook.com The symmetric "ring-breathing" vibration of the 1,3-disubstituted benzene ring, typically around 1000 cm⁻¹, should also be prominent. In contrast to FT-IR, the C=O stretching vibration generally yields a weaker signal in Raman spectra.

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| O-H stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Strong, Very Broad | Weak |

| C-H stretch | Aromatic | 3100 - 3000 | Weak to Medium | Medium |

| C-H stretch | Aliphatic (-CH₂-) | 2960 - 2850 | Weak to Medium | Medium |

| C≡N stretch | Nitrile | 2250 - 2210 | Medium, Sharp | Strong, Sharp |

| C=O stretch | Carboxylic Acid (dimer) | 1710 - 1680 | Strong, Sharp | Weak to Medium |

| C=C stretch | Aromatic Ring | 1610 - 1450 | Medium to Strong | Medium to Strong |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Strong | Weak |

| O-H wag | Carboxylic Acid (dimer) | ~920 | Medium, Broad | Very Weak |

| Ring Breathing | Aromatic Ring | ~1000 | Weak | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported.

However, based on the known crystal structures of benzoic acid and its derivatives, several features can be predicted with high confidence. researchgate.net It is almost certain that this compound crystallizes to form centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic eight-membered ring.

The analysis would also reveal the conformation of the flexible cyanoethyl side chain relative to the planar benzene ring, defining the key dihedral angles. The packing of these dimers in the crystal lattice would be dictated by weaker intermolecular forces, such as C-H···O or C-H···N interactions, involving the cyano and carbonyl groups.

Table 3: Anticipated X-ray Crystallography Parameters for this compound

| Parameter | Information Provided |

| Crystal System | The geometry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-O, C≡N, C-C). |

| Bond Angles | Angles between adjacent bonds (e.g., O-C-O, C-C-C). |

| Dihedral Angles | Torsional angles defining the 3D shape and conformation of the molecule. |

| Hydrogen Bond Geometry | Distances and angles of the O-H···O interactions forming the dimer. |

| Intermolecular Contacts | Distances of other non-covalent interactions governing crystal packing. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions associated with the aromatic benzene ring and the conjugated carboxylic acid group.

The parent compound, benzoic acid, typically shows two primary absorption bands. researchgate.netnih.gov

A strong absorption band, often referred to as the B-band (benzenoid), appears at shorter wavelengths, generally around 220-230 nm. This corresponds to a high-energy π→π* transition (S₀→S₃). researchgate.netresearchgate.net

A weaker, often structured band at longer wavelengths, around 270-280 nm, corresponds to a lower-energy π→π* transition (S₀→S₂). researchgate.net

The 2-cyanoethyl group attached at the meta position is a weak deactivating group and is not expected to significantly alter the positions of these bands. The meta-substitution pattern isolates the substituent electronically from the carboxyl group, leading to minimal perturbation of the main chromophore. A very weak n→π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is theoretically possible but is typically forbidden by symmetry and often obscured by the much more intense π→π* bands.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~275 | Low-Medium | π→π* (S₀→S₂) | Benzoyl |

| ~230 | High | π→π* (S₀→S₃) | Benzoyl |

| >300 | Very Low / Unobserved | n→π* | Carbonyl |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to analyze the electronic structure of molecules. For "3-(2-Cyanoethyl)benzoic acid", DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate a variety of electronic properties. jocpr.com

Theoretical studies on similar benzoic acid derivatives demonstrate that DFT is effective for optimizing the molecular geometry and analyzing the electronic landscape. jocpr.com Key aspects of the electronic structure that can be investigated for "this compound" include:

Electron Density and Molecular Electrostatic Potential (MEP): DFT calculations can map the electron density distribution, highlighting the electron-rich regions, such as the oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group, and electron-poor regions, like the acidic proton and the carbons adjacent to electronegative atoms. The MEP visualizes the electrostatic potential on the molecule's surface, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. jocpr.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, intramolecular charge transfer, and hyperconjugative interactions. jocpr.com For "this compound", this analysis can quantify the electron-withdrawing effects of the cyano and carboxylic acid groups on the benzene (B151609) ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These are example values based on typical calculations for similar molecules and are for illustrative purposes.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. jocpr.com |

| Dipole Moment | ~3.5 Debye | Quantifies the overall polarity of the molecule, arising from the asymmetric distribution of charge. |

| pKa (Predicted) | ~4.0 - 4.2 | Theoretical prediction of the acid dissociation constant, consistent with an electron-withdrawing group. |

Conformational Analysis and Potential Energy Surfaces

"this compound" possesses rotational freedom around several single bonds, particularly the bond connecting the cyanoethyl group to the benzene ring and the bond within the ethyl chain. This flexibility allows the molecule to adopt various three-dimensional arrangements or conformations.

Computational conformational analysis can be performed to identify the most stable conformers (local minima on the potential energy surface) and the transition states that connect them. By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. Studies on structurally related molecules, such as 3-(azidomethyl)benzoic acid, have shown that even subtle changes in functional groups can lead to different preferred conformations and potentially conformational polymorphism in the solid state. nih.gov The analysis reveals that different conformers can have significant energy barriers between them, indicating that they may be stable and observable under certain conditions. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. liverpool.ac.uk Calculated shifts are compared to experimental spectra to aid in signal assignment and structure verification. For "this compound", calculations would predict distinct chemical shifts for the aromatic protons based on their position relative to the electron-withdrawing carboxylic acid and cyanoethyl substituents. ucl.ac.ukdocbrown.info The chemical shifts of the aliphatic protons in the cyanoethyl group would also be predicted.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to the fundamental modes of molecular vibration. jocpr.com These theoretical frequencies, when properly scaled to account for anharmonicity and other systematic errors, often show good agreement with experimental infrared (IR) and Raman spectra. dss.go.thliverpool.ac.uk This allows for the precise assignment of spectral bands to specific functional group vibrations, such as the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile, and various C-H and C-C vibrations of the aromatic ring and ethyl chain. liverpool.ac.uk

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Note: These values are representative examples based on literature for benzoic acid and nitriles.)

| Functional Group Vibration | Predicted Frequency (Scaled, cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (Carboxylic) | ~3000 (broad) | 2500-3300 (broad) |

| C=O Stretch (Carboxylic) | ~1705 | 1680-1710 |

| C≡N Stretch (Nitrile) | ~2245 | 2240-2260 |

| C=C Stretch (Aromatic) | ~1600, ~1450 | 1450-1600 |

Theoretical Studies of Reaction Pathways and Selectivity

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, including reaction pathways, transition state structures, and activation energies. This is particularly useful for understanding and predicting regioselectivity and stereoselectivity.

A relevant example is the theoretical study of the electroreductive coupling of 2-acylbenzoates with acrylonitrile, a molecule structurally related to the cyanoethyl group. beilstein-journals.org In such studies, DFT calculations are used to model the reaction intermediates and transition states. By comparing the calculated free energy barriers (ΔG‡) for different potential reaction pathways, chemists can predict which product is more likely to form. beilstein-journals.org For instance, the calculations can determine whether a cyclization step is energetically favorable, thus explaining the selective formation of one product over another. beilstein-journals.org This approach could be applied to "this compound" to study its reactivity in various transformations, such as the hydrolysis of the nitrile group or electrophilic aromatic substitution. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions (If applicable to non-biological contexts)

While no specific non-biological molecular dynamics (MD) simulations for "this compound" are prominently available, the technique is applicable for studying its behavior in condensed phases. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and bulk properties.

In a non-biological context, MD simulations could be used to:

Study Crystal Packing: Simulate the formation of the crystal lattice to understand the intermolecular forces, such as hydrogen bonding between carboxylic acid groups and π–π stacking of the benzene rings, that govern the solid-state structure. nih.gov This can help in predicting and understanding polymorphism.

Analyze Solution Behavior: Model the interactions between "this compound" and various solvent molecules. This can help explain solubility characteristics and the conformational preferences of the molecule in different solvent environments.

Investigate Amorphous States: Simulate the structure and dynamics of the compound in a non-crystalline, amorphous solid state, which can be relevant for material science applications.

Analytical Methodologies for Purity and Quantification in Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating "3-(2-Cyanoethyl)benzoic acid" from starting materials, byproducts, and other impurities. The choice of chromatographic method depends on the specific analytical goal, such as purity assessment or monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and purity verification of aromatic carboxylic acids like "this compound". nih.govnih.gov Developing a robust HPLC method involves optimizing several parameters to achieve good resolution and peak shape.

Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net For "this compound" and related compounds, a C18 column is a frequent choice for the stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The aqueous component is typically acidified with formic acid or contains a buffer like ammonium (B1175870) acetate (B1210297) to suppress the ionization of the carboxylic acid group, which ensures better retention and symmetrical peak shapes. nih.govupb.ronih.govthaiscience.info

Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with a range of polarities. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. upb.roresearchgate.net The selection of an appropriate wavelength, often near the compound's absorption maximum, is critical for achieving high sensitivity. sielc.com For instance, methods for similar benzoic acid derivatives have utilized detection wavelengths around 235 nm. researchgate.net

A validated HPLC method for benzoic acid derivatives demonstrates good linearity over a specific concentration range, with correlation coefficients often exceeding 0.999. thaiscience.inforesearchgate.net The limits of detection (LOD) and quantitation (LOQ) for similar compounds can be in the low µg/mL range. thaiscience.info

Table 1: Illustrative HPLC Method Parameters for Benzoic Acid Derivatives

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | C18 (e.g., ODS-80TM, BEH-C18) | nih.govresearchgate.net |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with acid (e.g., formic acid) or buffer | researchgate.netnih.govthaiscience.info |

| Elution Mode | Isocratic or Gradient | researchgate.net |

| Flow Rate | ~1.0 mL/min | nih.govthaiscience.info |

| Detection | UV, e.g., at 235 nm or 254 nm | nih.govresearchgate.net |

| Ion-Pair Reagent | Tetra-n-butylammonium (TBA) hydroxide (B78521) (optional, for improved peak shape) | researchgate.net |

Gas Chromatography (GC) is another powerful technique for assessing the purity of "this compound". avantorsciences.com Due to the compound's polarity and relatively low volatility, derivatization is often necessary before GC analysis. researchgate.net The carboxylic acid group is typically converted into a more volatile ester or silyl (B83357) ester. researchgate.net This process reduces the compound's polarity, preventing peak tailing and improving its chromatographic behavior on standard GC columns. researchgate.net

GC analysis is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the compound and any impurities. scholarsresearchlibrary.com GC-MS provides structural information based on the mass-to-charge ratio of the fragmented ions, which is invaluable for confirming the identity of the analyte and characterizing unknown peaks in the chromatogram. scholarsresearchlibrary.com

For purity analysis, a high-purity sample of "this compound" is used as a reference standard. The area percentage of the main peak in the chromatogram of the sample is compared to the standard to determine its purity. avantorsciences.com For example, commercial specifications for a related compound, 3-(1-Cyanoethyl)benzoic acid, require a minimum purity of 98.0% as determined by GC. avantorsciences.com The choice of a suitable capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is important for achieving good separation. scholarsresearchlibrary.com

Table 2: General GC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Derivatization | Often required (e.g., silylation, esterification) | researchgate.net |

| Column | Capillary column (e.g., DB-5) | scholarsresearchlibrary.com |

| Injector Temp. | ~280 °C | scholarsresearchlibrary.com |

| Oven Program | Temperature ramp (e.g., 50°C to 180°C) | scholarsresearchlibrary.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

| Carrier Gas | Helium or Nitrogen | scholarsresearchlibrary.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions, such as the synthesis of "this compound". sigmaaldrich.comumass.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product. umass.edu

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.netwvu.edu The plate is then developed in a chamber containing a suitable mobile phase (eluent). Because silica gel is highly polar, nonpolar compounds travel further up the plate, resulting in a higher retardation factor (Rf value), while polar compounds have lower Rf values. wvu.edu "this compound," being a carboxylic acid, is quite polar and will have a relatively low Rf value compared to less polar starting materials or byproducts. wvu.edu

The choice of the mobile phase is critical for achieving good separation. merckmillipore.com A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is commonly used. researchgate.netresearchgate.net The ratio of these solvents is adjusted to optimize the separation. researchgate.net For carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase can help to produce more compact spots by suppressing ionization of the carboxyl group, which can otherwise cause "tailing". researchgate.net After development, the separated spots are visualized, often using a UV lamp, as aromatic compounds like "this compound" are UV-active. wvu.edu

Table 3: Common TLC Systems for Aromatic Carboxylic Acids

| Component | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates | researchgate.netoup.com |

| Mobile Phase | Hexane/Ethyl Acetate (varying ratios, e.g., 4:1) | researchgate.net |

| Additive | Acetic acid or formic acid (to reduce tailing) | researchgate.net |

| Visualization | UV lamp (254 nm) | wvu.edu |

Gas Chromatography (GC) for Purity Assessment

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. "this compound," with its aromatic ring, exhibits characteristic UV absorbance, which can be exploited for quantitative analysis. dergipark.org.trrsc.org

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. dergipark.org.tr To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The λmax for benzoic acid itself is around 230 nm, although this can shift depending on the solvent and the specific substituents on the benzene ring. dergipark.org.trresearchgate.net For example, 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

The pH of the solution is a critical parameter, as it affects the ionization state of the carboxylic acid group. The protonated acid and the deprotonated carboxylate anion have different absorption spectra. rsc.org Therefore, analyses are typically carried out in buffered solutions to maintain a constant pH. While spectrophotometry is a simple technique, its selectivity can be limited if other components in the sample matrix also absorb at the same wavelength. upb.ro

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer highly sensitive approaches for the detection and characterization of electroactive compounds. The functional groups in "this compound"—the aromatic ring, the nitrile group, and the carboxylic acid—can potentially be electrochemically active. rsc.orgsioc-journal.cnresearchgate.net

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a molecule. In a CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. This can reveal the oxidation and reduction potentials of the analyte. For instance, studies on related aromatic nitrile compounds have used CV to investigate their reduction behavior. mdpi.com Similarly, the electrochemical behavior of benzoic acid has been studied using modified glassy carbon electrodes, where the electrode surface is engineered to enhance the electrochemical response. researchgate.net

These methods can be developed into sensitive analytical techniques for quantification. The peak current in a voltammogram is often proportional to the concentration of the analyte, allowing for the creation of calibration curves. Electrochemical sensors, based on modified electrodes, can offer excellent detection limits, sometimes in the micromolar (µM) range. researchgate.net The presence of the nitrile (cyano) group and the carboxylic acid on the aromatic ring makes "this compound" a candidate for analysis by various electrochemical techniques, which are actively being explored for the detection of diverse organic molecules. rsc.orgbiointerfaceresearch.com

Applications of 3 2 Cyanoethyl Benzoic Acid in Materials Science and Specialty Chemical Synthesis

Role as a Precursor for Polymer Synthesis

The bifunctional nature of 3-(2-Cyanoethyl)benzoic acid makes it a prime candidate for use as a monomer or a modifying agent in the synthesis of advanced polymers. The carboxylic acid group can readily participate in esterification or amidation reactions, forming the backbone of polyesters and polyamides. Simultaneously, the cyano group can be subjected to various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, offering pathways to further functionalize the resulting polymer. This dual reactivity allows for the design of polymers with tailored properties, such as improved thermal stability, altered solubility, or specific adhesive characteristics. While specific examples of homopolymers or copolymers derived directly from this compound are not extensively documented in readily accessible literature, its classification as a "Polymer Science Material Building Block" by chemical suppliers underscores its potential in this domain.

Use in the Synthesis of Dyes and Pigments

In the realm of color chemistry, aromatic carboxylic acids and their derivatives are fundamental building blocks. The core structure of this compound can serve as a foundational component for the synthesis of various dye and pigment classes. The benzoic acid moiety can act as a key part of a chromophore or be modified to tune the final color and performance properties of the colorant. For instance, the compound could be envisioned as an intermediate in the production of azo dyes, where the aromatic ring can be diazotized and coupled with other components. Furthermore, the cyanoethyl group could be hydrolyzed or otherwise transformed to introduce additional functional groups that can enhance pigment properties like lightfastness, solvent resistance, and thermal stability.

Intermediacy in the Production of Chelating Agents

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. The synthesis of such agents often relies on precursors that contain multiple functional groups capable of coordinating with metal ions. This compound, with its carboxylic acid group and the potential to convert the cyano group into other coordinating moieties like an amine or a carboxylic acid, presents itself as a viable intermediate. Through chemical modification, the compound can be transformed into a multidentate ligand capable of binding various metal ions. Such chelating agents are critical in a range of applications, from industrial processes and water treatment to analytical chemistry.

Applications in Liquid Crystal Materials Research

The field of liquid crystals, essential for modern display technologies, relies on molecules with specific shapes and electronic properties. Benzoic acid derivatives are a common structural motif in liquid crystalline compounds. Research into liquid crystal materials often involves the synthesis of molecules with a rigid core and flexible terminal chains. This compound possesses a rigid phenyl ring and a flexible cyanoethyl group. The polarity and size of the cyano group can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase. While direct application of this compound as a liquid crystal is not prominently reported, its structure makes it a plausible candidate for incorporation into more complex liquid crystal molecules through esterification of its carboxylic acid group.

Design and Synthesis of Ligands or Catalytic Reagents

The development of novel ligands and catalysts is a cornerstone of modern chemical synthesis. The functional groups on this compound make it an attractive starting material for the design of specialized ligands. The carboxylic acid can be used to anchor the molecule to a metal center or a support, while the cyano group can be either a coordinating group itself or a handle for further functionalization to create a more complex ligand structure. These tailored ligands can then be used to prepare catalysts for a variety of organic transformations, potentially influencing the activity, selectivity, and stability of the catalytic system.

Patent Landscape and Intellectual Property in Academic Chemical Research

Analysis of Patented Synthetic Routes for 3-(2-Cyanoethyl)benzoic Acid

Patents serve as a critical, and often primary, source of information for novel chemical compounds and their syntheses, frequently predating publications in academic journals. researchgate.netceur-ws.org An analysis of the patent literature reveals several distinct synthetic strategies for producing this compound. These methods often focus on achieving high yield, purity, and cost-effectiveness for potential industrial applications. google.com

One prominent patented approach involves the multi-step synthesis starting from 3-cyanomethyl methyl benzoate. This process includes a methylation reaction, followed by hydrolysis to form 3-(1-cyanoethyl)benzoic acid, and subsequent reactions to yield the final product. google.com Another patented method describes the preparation of 3-(1-cyanoalkyl)benzoic acids, including the ethyl derivative, starting from a 2-chlorobenzoic acid metal salt, highlighting a pathway designed to be industrially scalable, safe, and economical. google.com

A Korean patent outlines a method for preparing 3-(1-cyanoalkyl)benzoic acid, an important intermediate for the anti-inflammatory drug ketoprofen. google.com This patent emphasizes the economic and safety advantages over previous methods that used highly toxic sodium cyanide. google.com

The table below summarizes key patented synthetic routes for this compound and its immediate precursors, highlighting the starting materials and the general approach described in the patent.

| Patent / Reference | Starting Material(s) | Synthetic Approach | Key Features |

| CN105037127A | 3-Cyanomethyl methyl benzoate | Methylation, hydrolysis, chloroformylation, Friedel-Crafts reaction, and final hydrolysis. google.com | High purity and yield (>90%), simple production process, low cost, and reduced pollution. google.com |

| KR100598271B1 | 2-Chlorobenzoic acid metal salt | A multi-step process to produce 3-(1-cyanoalkyl)benzoic acid. google.com | Industrially scalable, safe, and economical alternative to methods using toxic cyanides. google.com |

| German Patent (as cited in KR100598271B1) | 3-(Chloromethyl)benzoic acid methyl ester, Sodium cyanide | Reaction to form 3-(cyanomethyl)benzoic acid methyl ester, followed by further steps. google.com | Use of highly toxic sodium cyanide and a multi-step, less economical process. google.com |

Patenting of Novel Derivatives and Their Academic Preparation

The development and patenting of novel derivatives of a core chemical structure are common strategies in pharmaceutical and materials science research. nih.gov In the case of this compound, its derivatives are also subjects of patent applications, often stemming from research aimed at discovering compounds with specific therapeutic or material properties.

For instance, a European patent application describes the synthesis of derivatives of 3-(6-(1-(2,2-difluorobenzo[d] vklaw.comepo.orgdioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. epo.org While not a direct derivative of this compound, the synthetic schemes within this patent detail transformations of cyanoethyl groups on a benzoic acid framework, showcasing the types of molecular modifications that are of interest. epo.org The patent describes coupling a bromomethyl compound with ethyl cyanoacetate, followed by saponification to yield a cyanoethyl compound, which is then further modified. epo.org

Academic research often lays the groundwork for such patented inventions. Researchers may publish initial findings on a novel class of compounds or a new synthetic method, which is then further developed and protected through patents by the university's technology transfer office or an industrial partner. nih.gov This collaboration between academia and industry is crucial for translating basic research into tangible products. nih.gov

The following table illustrates the relationship between patented derivatives and their potential academic preparation routes, based on common synthetic transformations.

| Patented Derivative Type | General Structure | Potential Academic Preparation Route |

| Amide Derivatives | R-CO-NH-Ar-COOH | Acylation of an amino-substituted benzoic acid with a derivative of this compound. |

| Ester Derivatives | R-COO-Ar-CH(CN)CH3 | Esterification of this compound with various alcohols. |

| Heterocyclic Derivatives | Heterocycle-Ar-CH(CN)CH3 | Cyclization reactions involving the cyano or carboxylic acid group of this compound. |

Strategies for Protecting Chemical Synthesis Methodologies

Protecting intellectual property in chemical synthesis is a critical consideration for both academic researchers and commercial entities. vklaw.com A U.S. patent can grant the inventor the right to exclude others from making, using, or selling the patented invention for a specific period. acs.org In chemistry, patents can cover not only new compounds (composition of matter) but also the processes for preparing them. aaup.orgbuffalo.edu

Several strategies are available to protect chemical synthesis methodologies:

Process Patents: These patents specifically claim a new, useful, and non-obvious method of making a chemical compound. aaup.org The protection is on the method itself, not the final product. This is particularly valuable when the compound itself is already known but a new, more efficient, or safer synthesis has been developed.

Provisional Patent Applications: Often used by academic researchers, a provisional patent application establishes an early filing date for an invention. umich.edu This allows the researcher to publicly disclose the invention (e.g., in a publication or presentation) while having a one-year window to file a non-provisional patent application. vklaw.comumich.edu

Trade Secrets: In some cases, an institution or company may choose to protect a synthetic method as a trade secret. This involves keeping the methodology confidential to maintain a competitive advantage. However, this strategy does not prevent others from independently developing and even patenting the same process.

Defensive Publication: Researchers can strategically publish their findings to ensure they become prior art. acs.org This prevents others from later patenting the same invention. While this does not provide exclusive rights, it ensures the freedom to operate for the original inventor and the public. aaup.org

Navigating the complexities of intellectual property requires a forward-thinking strategy that aligns with the goals of the research, whether they are purely academic or have commercial aspirations. nih.gov University technology transfer offices play a pivotal role in assisting academic chemists in evaluating their inventions, filing for patent protection, and licensing their technologies. nih.govumich.edu

Future Research Directions and Emerging Avenues for 3 2 Cyanoethyl Benzoic Acid

Exploration of Novel and Sustainable Synthetic Approaches

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 3-(2-Cyanoethyl)benzoic acid and its parent class, cyanobenzoic acids, future research will likely focus on moving away from hazardous reagents and energy-intensive conditions.

Current methods for producing related cyanobenzoic acids sometimes rely on multi-step processes that may involve expensive starting materials or toxic substances like sodium cyanide. google.comgoogle.com Other established procedures can require large volumes of solvents like liquid ammonia (B1221849), posing significant risks and challenges for industrial-scale production. google.com

Future synthetic strategies are expected to pivot towards more sustainable practices. This includes the exploration of:

Green Solvents: Investigating the use of biodegradable and non-toxic solvents, such as Cyrene™, could drastically reduce the environmental impact of synthesis. nih.gov Such solvents have proven effective in related reactions, and their application here could allow for simpler product isolation through precipitation, minimizing the need for solvent-intensive extractions and chromatography. nih.gov

Catalytic Innovations: Research into novel catalytic systems is a promising avenue. This could involve developing more efficient ruthenium- or iridium-derivative catalysts for oxidation steps or exploring advanced phase-transfer catalysts to improve reaction rates and yields under milder conditions. google.com

Flow Chemistry and Microreactors: Continuous flow synthesis using microreactors presents an opportunity for significant process intensification. This technology offers superior control over reaction parameters like temperature, especially for exothermic reactions, which can be a major hazard in large-batch production. google.comresearchgate.net

| Potential Sustainable Synthetic Method | Key Advantages | Relevant Research Area |

| Catalytic Oxidation/Hydrogenation | Reduced waste, higher efficiency, use of milder conditions. google.com | Green Chemistry, Catalysis |

| Use of Biodegradable Solvents | Reduced toxicity, simplified product isolation, lower environmental footprint. nih.gov | Sustainable Chemistry |

| Microreactor Technology | Enhanced safety, better process control, potential for higher yields. researchgate.net | Process Intensification, Chemical Engineering |

Development of Undiscovered Derivatization Strategies

The dual functionality of this compound provides a rich platform for creating a diverse library of new molecules. The carboxylic acid group readily undergoes reactions like esterification and amidation, while the cyano group can be reduced to an amine or participate in nucleophilic additions. cymitquimica.com

Future research will likely venture beyond these standard transformations to explore novel derivatization pathways:

Heterocycle Synthesis: The cyano and carboxylate moieties can serve as anchor points for constructing complex heterocyclic systems. For instance, the cyano group is a common precursor in the synthesis of pyrazoles, tetrazoles, and other nitrogen-containing rings, which are valuable scaffolds in medicinal chemistry and materials science. scholaris.cabeilstein-journals.org

Advanced Functional Group Interconversion: Exploration of less common reactions, such as catalytic decarbonylation or decarboxylative coupling, could lead to novel molecular skeletons derived from this compound. acs.org